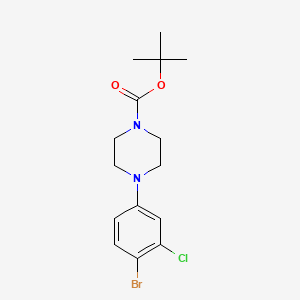

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate (CAS: 1820703-82-9) is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position and a 4-bromo-3-chlorophenyl substituent at the 4-position of the piperazine ring . This compound is utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of molecules targeting central nervous system disorders or enzyme modulation.

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVHFRBGIZXIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-3-chlorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The piperazine ring can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects against various diseases.

Biological Studies

This compound is utilized in studies aimed at understanding the biological activity of piperazine derivatives. Research has indicated that it may possess:

- Antimicrobial Activity : Preliminary studies suggest selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae.

| Compound Name | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| ACP1a | N. meningitidis | 64 | Moderate activity |

| ACP1b | H. influenzae | 8 | Enhanced activity compared to ACP1a |

- Antichlamydial Activity : Related compounds have demonstrated selective action against Chlamydia infections, indicating potential therapeutic applications.

Chemical Research

The compound acts as a building block for the synthesis of more complex molecules for various chemical research purposes. Its unique structure allows for diverse modifications that can lead to different biological activities.

Case Studies and Research Findings

Several studies have investigated the implications of this compound:

-

Study on Antibacterial Activity :

- A comparative analysis of similar piperazine derivatives showed that structural modifications could enhance or diminish antibacterial potency, leading to variations in minimum inhibitory concentration (MIC) values against target bacteria.

-

Cellular Interactions :

- Investigations into the compound's interactions with cellular targets indicate influences on cell morphology and viability without significant toxicity at certain concentrations.

-

Potential Antitumor and Antidepressant Properties :

- Research suggests that related compounds may exhibit antitumor, antidepressant, and anxiolytic properties through interactions with serotonin and dopamine receptors in the central nervous system.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate is not well-documented. as a piperazine derivative, it is likely to interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Fluorophenyl and Oxazolidinone Derivatives

Compounds 1a and 1b () feature fluorophenyl and oxazolidinone moieties. Unlike the target compound, 1a and 1b exhibit instability in simulated gastric fluid due to hydrolytic degradation of the oxazolidinone ring . This contrasts with the bromo- and chlorophenyl groups in the target compound, which are less prone to hydrolysis, suggesting enhanced stability under acidic conditions.

Nitrophenoxy Butanoyl Derivatives

The compound 33 () incorporates a nitrophenoxy butanoyl linker between the piperazine and aromatic ring. This extended linker increases molecular flexibility and introduces a nitro group, which may enhance hydrogen-bonding interactions but also raises redox sensitivity compared to the target compound’s simpler bromo/chloro substituents .

Benzoyl and Trifluoromethyl Derivatives

- Tert-butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate (CAS: 1223432-70-9, ) replaces the chloro group with fluorine and introduces a carbonyl bridge.

- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1, ) includes a trifluoromethyl group, significantly increasing lipophilicity (logP) compared to the target compound, which may improve blood-brain barrier penetration .

Piperazine Derivatives with Heterocyclic Modifications

Carbazole-Containing Analogues

WK-26 () integrates carbazole moieties linked to the piperazine via hydroxypropyl chains. These bulky, planar carbazole groups enhance π-π stacking interactions, making WK-26 a potent DNMT1 inhibitor, whereas the target compound’s simpler structure lacks such therapeutic targeting .

Pyrazinyl and Morpholinyl Derivatives

- Tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate () replaces the aromatic phenyl group with a pyrazinyl ring and morpholine. The nitrogen-rich pyrazine ring enhances water solubility, while the morpholine group introduces conformational rigidity .

- Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (CAS: 873697-59-7, ) features an amino group on the benzyl substituent, enabling hydrogen bonding and derivatization via amine reactivity, a property absent in the target compound .

Stereoisomerism

The (S)-enantiomer of a related compound, (S)-tert-butyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carboxylate (CAS: 2132392-79-9, ), highlights the impact of chirality on biological activity. Stereoisomerism can lead to differences in receptor binding, though data on the target compound’s stereospecific effects are unavailable .

Biological Activity

Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20BrClN2O2

- Molecular Weight : 375.69 g/mol

- CAS Number : 1820703-82-9

- Boiling Point : 461.9 ± 45.0 °C (predicted)

- Density : 1.401 ± 0.06 g/cm³ (predicted)

- Log P (Octanol-Water Partition Coefficient) : Estimated to be 4.33, indicating high lipophilicity which may affect bioaccumulation .

The biological activity of piperazine derivatives, including this compound, often involves interactions through various mechanisms:

- Free Radical Reactions : These reactions can lead to the activation of certain biological pathways.

- Nucleophilic Substitution : The compound can undergo substitution reactions, particularly at the halogen sites on the phenyl ring.

- Oxidation and Reduction : The piperazine ring may be oxidized or reduced, altering its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine have shown selective antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae. For instance, compounds similar to tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine demonstrated moderate efficacy in inhibiting bacterial growth .

- Antichlamydial Activity : In studies focused on Chlamydia infections, related compounds were noted for their selective action against this pathogen, suggesting potential therapeutic applications .

- Cellular Interactions : The compound's interactions with cellular targets have been explored in various assays, indicating that it may influence cell morphology and viability without exhibiting significant toxicity at certain concentrations .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Antibacterial Activity : A comparative analysis of similar piperazine derivatives showed that modifications in structure could enhance or diminish antibacterial potency. For example, specific substitutions on the phenyl ring led to variations in minimum inhibitory concentration (MIC) values against target bacteria .

| Compound Name | Target Pathogen | MIC (μg/mL) | Notes |

|---|---|---|---|

| ACP1a | N. meningitidis | 64 | Moderate activity |

| ACP1b | H. influenzae | 8 | Enhanced activity compared to ACP1a |

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 4-(4-bromo-3-chlorophenyl)piperazine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach is palladium-catalyzed cross-coupling reactions to introduce aryl halide substituents (e.g., bromo and chloro groups). For example, tert-butyl piperazine-1-carboxylate derivatives can undergo Buchwald–Hartwig amination or Suzuki coupling with halogenated aryl precursors under inert atmospheres (N₂ or Ar). Key conditions include:

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Routine characterization includes:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and aryl rings .

- Mass spectrometry (LCMS) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

- X-ray diffraction : For unambiguous structural determination, particularly when crystallized from ethanol/dichloromethane mixtures .

- FT-IR : To identify functional groups like the tert-butyl carbonyl (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers predict and validate the reactivity of the bromo and chloro substituents in this compound?

The bromo group is more reactive toward nucleophilic substitution or cross-coupling (e.g., Suzuki, Sonogashira) due to its lower bond dissociation energy compared to chloro. Reactivity can be validated by:

- Competitive experiments : Reacting with Pd catalysts to assess coupling efficiency .

- Kinetic studies : Monitoring reaction progress via TLC or HPLC under varying temperatures .

- Byproduct analysis : Identifying dehalogenated or dimerized products via LCMS .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can they be mitigated?

Challenges include:

- Disordered tert-butyl groups : Apply restraints (e.g., SIMU, DELU) to model thermal motion .

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to handle non-merohedral twinning .

- Low-resolution data : Employ high-angle refinement (e.g., 0.8 Å resolution) and iterative hydrogen placement .

Validation metrics (R-factor < 0.05, wR² < 0.15) and Hirshfeld surface analysis ensure reliability .

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies often stem from solvent effects or conformational flexibility. Strategies include:

Q. What methodologies are effective for synthesizing derivatives with modified biological activity (e.g., prolyl-hydroxylase inhibition)?

To design bioactive derivatives:

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) via SNAr on the chloro-substituted phenyl ring .

- Biological assays : Use hypoxia-inducible factor (HIF) stabilization assays to evaluate prolyl-hydroxylase inhibition .

- Structure-activity relationship (SAR) : Correlate substituent electronegativity with IC₅₀ values using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.